molecular formula C21H14N4O3 B10870320 4-nitro-N-[3-(quinoxalin-2-yl)phenyl]benzamide

4-nitro-N-[3-(quinoxalin-2-yl)phenyl]benzamide

Cat. No.: B10870320
M. Wt: 370.4 g/mol
InChI Key: MBVLAEKJICEHIH-UHFFFAOYSA-N
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Description

4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C21H14N4O3. This compound features a quinoxaline moiety, which is a nitrogen-containing heterocyclic structure, and a nitrobenzamide group. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance. The general steps include:

    Preparation of the Aryl Halide: The starting material, an aryl halide, is synthesized through halogenation of the corresponding aromatic compound.

    Formation of the Organoboron Compound: The organoboron compound is prepared via hydroboration or other suitable methods.

    Coupling Reaction: The aryl halide and organoboron compound are reacted in the presence of a palladium catalyst and a base to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide or quinoxaline rings, allowing for further functionalization.

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt viral replication in infected cells .

Comparison with Similar Compounds

Similar compounds to 4-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE include other quinoxaline derivatives and nitrobenzamides. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For instance:

Properties

Molecular Formula

C21H14N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-nitro-N-(3-quinoxalin-2-ylphenyl)benzamide

InChI

InChI=1S/C21H14N4O3/c26-21(14-8-10-17(11-9-14)25(27)28)23-16-5-3-4-15(12-16)20-13-22-18-6-1-2-7-19(18)24-20/h1-13H,(H,23,26)

InChI Key

MBVLAEKJICEHIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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